5-Fluoro-6-nitro-2H-benzotriazole
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Overview
Description
5-Fluoro-6-nitro-2H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzotriazole ring.
Mechanism of Action
Target of Action
5-Fluoro-6-nitro-2H-benzotriazole (FNBT) is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The primary targets of FNBT are likely to be enzymes and receptors in biological systems, as suggested by the ability of benzotriazole derivatives to form π–π stacking interactions and hydrogen bonds .
Mode of Action
It is known that benzotriazole derivatives interact with their targets through diverse non-covalent interactions . These interactions may alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Benzotriazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that FNBT may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 18211 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
One study suggests that a benzotriazole derivative with a small hydrophobic group at the 5- or 6-position on the benzotriazole ring enhanced its activity . This suggests that FNBT may have similar effects.
Action Environment
The action of FNBT may be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like FNBT, is known to be environmentally benign . This suggests that FNBT may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives, a class of compounds to which 5-Fluoro-6-nitro-2H-benzotriazole belongs, have been extensively explored for their varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Cellular Effects
Benzotriazole derivatives have shown to treat various conditions such as cancers, microbial infections, and psychotropic disorders .
Molecular Mechanism
Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitro-2H-benzotriazole typically involves the nitration of 5-fluoro-2H-benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems can optimize reaction conditions and improve safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitro-2H-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Reduction: 5-Fluoro-6-amino-2H-benzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzotriazole derivatives with varying degrees of oxidation.
Scientific Research Applications
5-Fluoro-6-nitro-2H-benzotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, including corrosion inhibitors, UV stabilizers, and photovoltaic materials.
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2H-benzotriazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-2H-benzotriazole: Lacks the fluorine atom, affecting its lipophilicity and cellular uptake.
5-Chloro-6-nitro-2H-benzotriazole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
5-Fluoro-6-nitro-2H-benzotriazole is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances lipophilicity and membrane permeability, while the nitro group provides a site for bioreduction and interaction with cellular targets. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-6-nitro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-3-1-4-5(9-10-8-4)2-6(3)11(12)13/h1-2H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKPWLCZGQXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-20-3 |
Source
|
Record name | 5-fluoro-6-nitro-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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